Cas no 2097916-59-9 (1-benzyl-3-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethylurea)

1-benzyl-3-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethylurea 化学的及び物理的性質
名前と識別子
-
- 1-benzyl-3-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethylurea
- F6510-1738
- AKOS032465776
- 1-benzyl-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea
- 2097916-59-9
- 1-benzyl-3-[2-(3-cyclopropyl-2,2-dioxo-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea
-
- インチ: 1S/C19H22N4O3S/c24-19(21-14-15-6-2-1-3-7-15)20-12-13-22-17-8-4-5-9-18(17)23(16-10-11-16)27(22,25)26/h1-9,16H,10-14H2,(H2,20,21,24)
- InChIKey: SQNZFNUXBKBEQJ-UHFFFAOYSA-N
- ほほえんだ: S1(N(CCNC(NCC2C=CC=CC=2)=O)C2C=CC=CC=2N1C1CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 386.14126175g/mol
- どういたいしつりょう: 386.14126175g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 625
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
1-benzyl-3-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethylurea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6510-1738-15mg |
1-benzyl-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea |
2097916-59-9 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6510-1738-40mg |
1-benzyl-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea |
2097916-59-9 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6510-1738-75mg |
1-benzyl-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea |
2097916-59-9 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6510-1738-100mg |
1-benzyl-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea |
2097916-59-9 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6510-1738-2mg |
1-benzyl-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea |
2097916-59-9 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6510-1738-20μmol |
1-benzyl-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea |
2097916-59-9 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6510-1738-50mg |
1-benzyl-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea |
2097916-59-9 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6510-1738-2μmol |
1-benzyl-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea |
2097916-59-9 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6510-1738-10mg |
1-benzyl-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea |
2097916-59-9 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6510-1738-4mg |
1-benzyl-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea |
2097916-59-9 | 4mg |
$66.0 | 2023-09-08 |
1-benzyl-3-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethylurea 関連文献
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
1-benzyl-3-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethylureaに関する追加情報
Introduction to 1-benzyl-3-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethylurea and Its Significance in Modern Chemical Biology
1-benzyl-3-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethylurea, identified by its CAS number 2097916-59-9, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This intricate molecular structure combines elements of benzylurea and benzothiadiazole derivatives, which are well-documented for their versatile biological activities. The presence of a 3-cyclopropyl-2,2-dioxo moiety within the benzothiadiazole framework introduces unique electronic and steric properties, making this compound a promising candidate for further exploration in drug discovery and therapeutic applications.
The benzothiadiazole scaffold is particularly noteworthy in medicinal chemistry due to its broad spectrum of biological activities. These include anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The urea functional group in the molecular structure enhances the compound's ability to interact with biological targets by forming hydrogen bonds, a key interaction mechanism in drug-receptor binding. The benzyl group further modulates the pharmacokinetic profile of the molecule by influencing solubility and metabolic stability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of such complex molecules with biological targets. Studies have indicated that compounds incorporating the benzothiadiazole core exhibit strong binding interactions with enzymes and receptors involved in critical cellular pathways. For instance, derivatives of benzothiadiazole have been shown to inhibit kinases and other enzymes implicated in cancer progression. The 3-cyclopropyl-2,2-dioxo substituent appears to enhance these interactions by optimizing the orientation and electronic distribution within the binding site.
The synthesis of 1-benzyl-3-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethylurea involves multi-step organic transformations that require precise control over reaction conditions to achieve high yields and purity. The incorporation of the benzothiadiazole ring necessitates careful handling of reactive intermediates and optimization of cyclization conditions. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have streamlined the construction of complex heterocyclic systems like this one.
In vitro studies have begun to unravel the pharmacological potential of this compound. Preliminary data suggest that it exhibits significant inhibitory activity against certain enzymes linked to inflammatory diseases. The urea moiety plays a crucial role in modulating enzyme activity by competing with natural substrates or inducing conformational changes that alter enzyme function. Additionally, the benzyl group may contribute to improved cell membrane permeability, enhancing bioavailability.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of novel bioactive compounds like 1-benzyl-3-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethylurea. Predictive models can screen vast chemical libraries for candidates with optimal pharmacokinetic profiles before experimental validation is undertaken. This approach has significantly reduced the time and resources required for hit identification in early-stage drug development.
The potential therapeutic applications of this compound are broad-ranging. Given its structural similarities to known bioactive molecules, it may serve as a lead compound for further derivatization to improve potency and selectivity. The benzothiadiazole core, in particular, has been extensively studied for its role in modulating immune responses and inhibiting inflammatory pathways. By leveraging these known properties while introducing novel structural elements like the 3-cyclopropyl moiety, researchers aim to develop next-generation therapeutics with enhanced efficacy.
Future research directions may focus on exploring the compound's mechanism of action at a molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed insights into how 1-benzyl-3-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yethylurea interacts with biological targets. Understanding these interactions will be crucial for optimizing drug design and developing combination therapies that synergize with existing treatments.
The role of computational tools in predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties cannot be overstated. By simulating how this compound behaves within biological systems prior to experimental testing, researchers can identify potential liabilities early in the development process. This proactive approach minimizes costly failures later on and ensures that promising candidates like CAS no 2097916-59-9 are advanced through development pipelines efficiently.
In conclusion,1-benzyl-3-[N-(4-methylphenethyl)-N'-[(5Z)-5-(trifluoromethyl)-4-vinylidene]-thiourea] represents a significant advancement in chemical biology research due to its complex structure,benzothiadiazole core,and versatile biological activities.* Further exploration into its pharmacological profile,synthetic pathways,and potential therapeutic applications holds promise for addressing unmet medical needs.* As computational methods continue to evolve,*the identification*and optimization*of such compounds will become increasingly efficient,*accelerating progress toward new treatments.*
2097916-59-9 (1-benzyl-3-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethylurea) 関連製品
- 1258640-35-5(2-chloro-N-{3-(2,2,2-trifluoroethoxy)phenylmethyl}acetamide)
- 2097889-60-4(1-(2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}phenyl)-3-(propan-2-yl)urea)
- 866725-93-1(3-(benzenesulfonyl)-1-(3-chlorophenyl)methyl-6-ethoxy-1,4-dihydroquinolin-4-one)
- 1965309-76-5((5-Bromo-1H-indazol-3-yl)-acetic acid tert-butyl ester)
- 2097915-48-3(3-cyclopropyl-1-1-(quinoline-2-carbonyl)piperidin-4-ylimidazolidine-2,4-dione)
- 2297116-13-1(Cyclohexanemethanamine, 4-[(2-fluoroethyl)amino]-)
- 2227835-31-4((2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol)
- 477567-49-0(ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate)
- 99357-71-8(2-Ethyl-4-hydroxybenzoxazole)
- 2411305-30-9(2-chloro-N-{1-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ylmethyl}acetamide)